molecular formula C10H16BNO3 B8187712 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole

Cat. No.: B8187712
M. Wt: 209.05 g/mol
InChI Key: UWQYMGROHBJEED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is a chemical compound with the molecular formula C11H16BNO3 . It is a boronic ester derivative, which is often used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This compound is notable for its stability and reactivity, making it a valuable reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole typically involves the reaction of 4-Methyl-5-bromooxazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base like potassium acetate. The reaction conditions generally include heating the mixture to a temperature range of 80-100°C for several hours.

Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger batch sizes. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process involves crystallization or chromatography to obtain the desired purity.

Types of Reactions:

    Suzuki-Miyaura Coupling: This compound undergoes Suzuki-Miyaura coupling reactions with various aryl or vinyl halides to form biaryl or alkenyl derivatives.

    Hydroboration: It can participate in hydroboration reactions with alkenes and alkynes, facilitated by transition metal catalysts.

    Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Transition Metal Catalysts: Used in hydroboration reactions.

    Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Alkenyl Boronates: Formed through hydroboration.

    Boronic Acids: Formed through oxidation.

Scientific Research Applications

4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is widely used in scientific research due to its versatility:

    Chemistry: It is a key reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical industry for drug development.

    Biology: Used in the synthesis of biologically active molecules and probes for studying biological processes.

    Medicine: Plays a role in the development of new therapeutic agents, including anticancer and antiviral drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components.

Mechanism of Action

The mechanism of action of 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole primarily involves its ability to form stable carbon-carbon bonds through Suzuki-Miyaura coupling. The boronic ester group interacts with palladium catalysts to facilitate the transfer of the boron moiety to the halide, resulting in the formation of a new carbon-carbon bond. This process is crucial in the synthesis of complex organic molecules.

Comparison with Similar Compounds

    Phenylboronic Acid Pinacol Ester: Another boronic ester used in similar coupling reactions.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: Used in the synthesis of aromatic amines.

    1-Methylpyrazole-4-boronic Acid Pinacol Ester: Utilized in the synthesis of heterocyclic compounds.

Uniqueness: 4-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxazole is unique due to its oxazole ring, which imparts additional reactivity and stability compared to other boronic esters. This makes it particularly useful in the synthesis of heterocyclic compounds and complex organic molecules.

Properties

IUPAC Name

4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BNO3/c1-7-8(13-6-12-7)11-14-9(2,3)10(4,5)15-11/h6H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWQYMGROHBJEED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(N=CO2)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.